molecular formula C12H12ClN3 B15054964 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B15054964
M. Wt: 233.69 g/mol
InChI Key: RYLDVAWFVGFCSE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with a 2-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable diketone under acidic conditions to form the desired pyrazolo[1,5-A]pyrazine ring system . The reaction conditions often include heating the mixture to reflux in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H12ClN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2

InChI Key

RYLDVAWFVGFCSE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3Cl)CN1

Origin of Product

United States

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